3-[(Oxan-4-yl)methoxy]pyridine
Description
3-[(Oxan-4-yl)methoxy]pyridine is a pyridine derivative featuring a tetrahydropyran (oxane) ring linked via a methoxy group at the 3-position of the pyridine core. The oxan-4-yl substituent introduces steric and electronic effects that influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-11(8-12-5-1)14-9-10-3-6-13-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOWESQTPOWRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)methoxy]pyridine typically involves the reaction of pyridine derivatives with oxane-based reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxane-based halide in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the oxane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Chemistry
3-[(Oxan-4-yl)methoxy]pyridine is primarily used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it suitable for creating derivatives with enhanced properties. It can participate in reactions such as:
- Nucleophilic Substitution : Facilitating the introduction of new functional groups.
- Oxidation and Reduction Reactions : Modifying the compound to yield different derivatives that may exhibit varied biological activities.
Biology
In biological research, this compound has been investigated for its potential biological activities :
- Antimicrobial Properties : Derivatives of pyridine compounds often exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar therapeutic potential.
- Interactions with Biomolecules : The oxan moiety can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity for biological targets.
Medicine
The medicinal chemistry aspect of this compound is particularly promising:
- Therapeutic Properties : Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's ability to interact with specific molecular targets positions it as a candidate for drug development .
Case Studies
- Anticancer Activity : Some studies have shown that derivatives similar to this compound exhibit moderate cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .
- Neuroprotective Effects : Research has indicated that certain pyridine derivatives can rescue neuron loss in models of neurodegenerative diseases, suggesting that this compound may also have neuroprotective properties .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its structural complexity makes it valuable in the development of new materials with specific properties, particularly in pharmaceuticals where it serves as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. Substituent Position and Ring Systems
- A-84543 (3-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine): This Abbott Laboratories compound shares a pyridine core with a methoxy-linked heterocyclic substituent. Unlike 3-[(Oxan-4-yl)methoxy]pyridine, A-84543 contains a pyrrolidine ring, which enhances its binding affinity to α4β2-nAChRs due to conformational flexibility .
- 3-[(2(S)-Pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine Hydrochloride (45) : This compound () demonstrates how dual substitution (pyrrolidinyl and morpholinyl) on pyridine can modulate solubility and kinase inhibitory activity. The oxan-4-yl group in this compound may offer improved metabolic stability compared to morpholine or pyrrolidine derivatives .
B. Methoxy vs. Hydroxy Substituents
highlights that hydroxyl groups generally enhance antiproliferative activity compared to methoxy groups in sulfonamide-pyridine hybrids. However, methoxy groups can improve blood-brain barrier penetration, making them preferable for CNS-targeting compounds like nAChR ligands .
Physicochemical Properties
- Metabolic Stability : Oxan-4-yl ethers are less prone to oxidative metabolism compared to benzyloxy or indole substituents (), improving half-life .
Key Research Findings
- nAChR Targeting : Pyridine derivatives with rigid heterocyclic substituents (e.g., oxan-4-yl) show moderate α4β2-nAChR binding, while pyrrolidine analogs (e.g., A-84543) exhibit higher affinity .
- Antiproliferative Activity : Methoxy groups enhance cytotoxicity in sulfonamide hybrids (), but hydroxyl groups are superior in kinase inhibition () .
Biological Activity
3-[(Oxan-4-yl)methoxy]pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring an oxane (tetrahydrofuran) moiety linked via a methoxy group to a pyridine ring, suggests various avenues for pharmacological exploration. This article aims to consolidate existing research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 205.23 g/mol. The compound's structure is characterized by the following key features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Methoxy Group : An -OCH functional group enhancing solubility and potential interactions.
- Oxane Moiety : A five-membered ring contributing to the compound's three-dimensional conformation and biological interactions.
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structural motifs showed enhanced binding affinities to bacterial targets, potentially due to the electron-withdrawing effects of the oxane moiety, which can influence the overall electronic distribution in the molecule .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines, including HepG2 (liver cancer) and DU145 (prostate cancer). Preliminary findings suggest that this compound exhibits selective cytotoxicity, with IC values indicating significant inhibition of cell proliferation at micromolar concentrations .
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 12.5 |
| DU145 | 15.0 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes or receptors within microbial or cancerous cells. The presence of the methoxy group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and selectivity . Additionally, the oxane ring may contribute to conformational flexibility, allowing better accommodation within active sites.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring or modifications to the oxane moiety can lead to significant changes in potency and selectivity:
- Substituent Variation : Introducing halogens or other functional groups can enhance antimicrobial activity.
- Ring Modifications : Altering the size or saturation of the oxane ring may affect pharmacokinetic properties.
Case Studies
Several case studies have documented the efficacy of pyridine derivatives in clinical settings:
- Antibacterial Efficacy : A study highlighted the use of pyridine-based compounds in treating resistant bacterial strains, demonstrating that modifications could lead to improved therapeutic profiles .
- Cancer Treatment : Research into pyridine derivatives has shown promise in targeting specific pathways involved in tumor growth, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
